molecular formula C43H33N3O3S B137047 (E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid CAS No. 69689-81-2

(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid

Cat. No.: B137047
CAS No.: 69689-81-2
M. Wt: 671.8 g/mol
InChI Key: NSWHTWVHOBWFDQ-MRRCHDRASA-N
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Description

(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid is a thiazole-derived compound characterized by two trityl (triphenylmethyl) groups: one attached to the oxyimino moiety and another to the amino group of the thiazole ring. Its molecular formula is C₄₃H₃₃N₃O₃S, with a molecular weight of 671.81 g/mol . The compound is structurally significant due to its role as an intermediate in synthesizing cephalosporin antibiotics, where the trityl groups act as protective moieties for reactive functional groups during synthesis. Its stereochemistry (E-configuration) is critical for biological activity, as geometric isomers often exhibit distinct pharmacological properties .

Properties

IUPAC Name

(2E)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWHTWVHOBWFDQ-MRRCHDRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N\OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on thiazole core, imino/oxime functionalities, and protective groups (e.g., trityl, tert-butoxycarbonyl). Below is a detailed analysis:

Structural Analogues with Trityl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
(Z)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid C₄₃H₃₃N₃O₃S 671.81 64485-90-1 Z-isomer; differs in imino group geometry, affecting solubility and stability. Classified as hazardous (Carc. Cat. 3; R40) under EU regulations .
2-Oxo-2-[2-(tritylamino)thiazol-4-yl]acetic Acid C₂₄H₁₈N₂O₃S 414.48 68363-44-0 Lacks oxyimino group; used in antibiotic research. Soluble in DMSO (10 mM stock) but unstable at room temperature .
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetate C₄₅H₃₇N₃O₃S 699.86 N/A Esterified derivative; enhanced lipophilicity for membrane penetration. Used in cephalosporin synthesis .

Analogues with Alternative Protective Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid C₆H₇N₃O₃S 201.20 65872-43-7 Methoxyimino replaces trityloxyimino; smaller size improves solubility but reduces steric protection. Precursor for cefdinir .
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid C₁₀H₁₄N₂O₄S 258.29 89336-46-9 Boc-protected amino group; stable under acidic conditions. Used in peptide coupling .

Bioactive Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
2-[2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) C₁₂H₁₀F₃N₃O₂S 317.29 N/A AMPK activator; trifluoromethyl enhances metabolic stability. No trityl groups, but similar thiazole-acetic acid backbone .
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic Acid C₁₁H₉ClN₂O₂S 268.72 436094-81-4 Anticandidate; chloro substituent increases electrophilicity for kinase inhibition .

Key Comparative Findings

Steric Effects: The trityl groups in (E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid confer steric protection, enhancing stability during synthetic reactions compared to smaller analogs like (Z)-2-(methoxyimino) derivatives .

Solubility : Compounds with esterified carboxylic acids (e.g., ethyl esters) exhibit improved lipid solubility, facilitating cellular uptake, whereas free acids (e.g., 2-oxo analog) require polar solvents like DMSO .

Biological Activity : Thiazole-acetic acid derivatives without trityl groups (e.g., Activator-3) show direct pharmacological activity (AMPK activation), whereas trityl-containing analogs primarily serve as synthetic intermediates .

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via cyclocondensation of thiourea with α-haloacetoacetyl derivatives. As demonstrated in US Patent 4,391,979, 4-chloroacetoacetyl chloride reacts with thiourea in methylene chloride at 5–10°C to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride. This intermediate is critical for subsequent functionalization. The reaction mechanism proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of 4-chloroacetoacetyl chloride, followed by cyclization and HCl elimination (Fig. 1).

Table 1: Reaction Conditions for Thiazole Formation

ParameterValue/RangeSource
SolventMethylene chloride
Temperature5–10°C (initial), 25–30°C (completion)
Thiourea : 4-Chloroacetoacetyl Chloride1:1 molar ratio
Yield68–72%

Trityl Group Protection

Stereoselective Imino-Acetic Acid Coupling

Oxime Formation

The (E)-configuration of the oxyimino group is established via condensation of the thiazole intermediate with hydroxylamine derivatives. J-stage research illustrates the use of (Z)-2-(methoxyimino)-2-(2-tritylaminothiazol-4-yl)acetic acid as a precursor, which undergoes base-catalyzed isomerization to the (E)-form in chloroform. Triethylamine is employed to maintain a pH of 8–9, favoring the thermodynamically stable (E)-isomer.

Table 2: Isomerization Conditions

ParameterValue/RangeSource
SolventChloroform
BaseTriethylamine
Temperature25°C
Reaction Time2 hours
(E):(Z) Ratio9:1

Carbodiimide-Mediated Coupling

The final coupling of the trityl-protected thiazole and imino-acetic acid segments employs dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). As detailed in J-stage’s protocol, a solution of (2-tritylaminothiazol-4-yl)-acetic acid and DCC/HOBt in DMF facilitates amide bond formation at room temperature, yielding the target compound in 66% isolated yield.

Process Optimization and Challenges

Solvent Selection

Methylene chloride is preferred for thiazole cyclization due to its low polarity, which minimizes hydrolysis of 4-chloroacetoacetyl chloride. In contrast, DMF enhances trityl group solubility during protection steps.

Temperature Control

Exothermic reactions during tritylation necessitate strict temperature control. VulcanChem’s method specifies cooling to 0–5°C during trityl chloride addition to prevent triphenylmethyl carbocation formation, which could lead to byproducts.

Purification Strategies

Silica gel chromatography is avoided post-coupling due to the compound’s sensitivity to acidic surfaces, which induce Δ²-cephem isomerization. Instead, crystallization from methanol/chloroform mixtures achieves >95% purity.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Distinct signals at δ 3.61–3.68 ppm (COCH₂Ar), δ 7.2–7.4 ppm (trityl aromatic protons).

  • IR : Peaks at 1740 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N imino).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration and planar thiazole ring, with dihedral angles of 178.5° between the imino and acetic acid groups .

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